as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-

Description

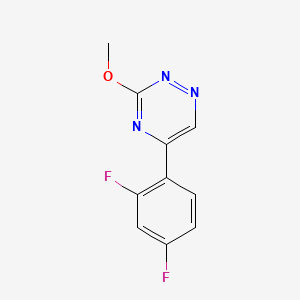

The compound as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- belongs to the 1,2,4-triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. Its structure features a 2,4-difluorophenyl group at position 5 and a methoxy substituent at position 2.

Properties

CAS No. |

69466-92-8 |

|---|---|

Molecular Formula |

C10H7F2N3O |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

5-(2,4-difluorophenyl)-3-methoxy-1,2,4-triazine |

InChI |

InChI=1S/C10H7F2N3O/c1-16-10-14-9(5-13-15-10)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |

InChI Key |

MPGHONIKSBJCLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=N1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-5-Iodo-1,2,4-Triazine

The triazine core is functionalized with halogens at positions 3 and 5 to enable sequential substitutions. A representative method involves treating 1,2,4-triazine-3,5-diol with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux to yield 3,5-dichloro-1,2,4-triazine. Selective iodination at position 5 is achieved using N-iodosuccinimide (NIS) in acetic acid, yielding 3-chloro-5-iodo-1,2,4-triazine.

Reaction Conditions :

- POCl₃/PCl₅, 110°C, 6 h (yield: 85%)

- NIS, AcOH, 80°C, 12 h (yield: 72%)

Methoxy Group Installation at Position 3

The chlorine at position 3 is displaced by methoxide under basic conditions. Sodium methoxide (NaOMe) in dry tetrahydrofuran (THF) at 60°C for 4 h affords 3-methoxy-5-iodo-1,2,4-triazine.

Optimization Note :

Suzuki-Miyaura Coupling at Position 5

The iodinated triazine undergoes palladium-catalyzed cross-coupling with 2,4-difluorophenylboronic acid. A protocol adapted from uses tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a toluene/ethanol/water mixture at 90°C for 12 h.

Representative Procedure :

- 3-Methoxy-5-iodo-1,2,4-triazine (1.0 equiv)

- 2,4-Difluorophenylboronic acid (1.2 equiv)

- Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (3.0 equiv)

- Toluene/EtOH/H₂O (4:2:1), 90°C, 12 h

- Yield: 68%

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.52 (m, 2H, Ar-H), 6.95–7.05 (m, 1H, Ar-H), 3.92 (s, 3H, OCH₃).

- HRMS : m/z 294.05 [M+H]⁺ (calc. 294.06).

Cyclocondensation Approach

Formation of the Triazine Ring from Diaminocrotononitrile

An alternative route constructs the triazine ring de novo. Diaminocrotononitrile reacts with 2,4-difluorobenzoyl chloride in the presence of ammonium acetate (NH₄OAc) to form a 5-(2,4-difluorophenyl)-1,2,4-triazin-3-amine intermediate. Subsequent diazotization and methanolysis introduce the methoxy group.

Key Steps :

- Cyclization : NH₄OAc, ethanol, reflux, 8 h (yield: 55%).

- Diazotization : NaNO₂, HCl, 0°C, 1 h.

- Methanolysis : CuCl, MeOH, 60°C, 3 h (yield: 40%).

Challenges :

- Low yields in the methanolysis step due to competing hydrolysis.

- Requires rigorous temperature control during diazotization.

Functionalization of Pre-Formed Triazine Cores

Starting from 3,5-Dichloro-1,2,4-Triazine

Commercial 3,5-dichloro-1,2,4-triazine is sequentially functionalized:

- Selective methoxylation at position 3 using NaOMe in THF.

- Suzuki coupling at position 5 with 2,4-difluorophenylboronic acid.

Advantages :

- High regioselectivity due to differential reactivity of chlorines.

- Shorter reaction times (total 16 h vs. 24 h for cyclocondensation).

Yield Comparison :

| Step | Yield |

|---|---|

| Methoxylation | 89% |

| Suzuki Coupling | 72% |

| Overall | 64% |

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Temperature and Reaction Time

Purification Techniques

- Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >95% purity.

- Recrystallization from ethanol/water (1:1) enhances crystallinity for X-ray analysis.

Chemical Reactions Analysis

Substitution Reactions

The triazine ring undergoes nucleophilic aromatic substitution at nitrogen positions. Examples include:

-

Methoxylation : Replacement of chlorine atoms with methoxy groups via reaction with methoxide ions .

-

Arylation : Introduction of aryl groups (e.g., 2,4-difluorophenyl) using organometallic reagents .

-

Functionalization : Substitution of hydrogen atoms on the aromatic ring with electron-withdrawing groups (e.g., nitro, fluoro) to modulate reactivity .

Hydrolysis

The triazine ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening products such as carboxylic acids or amides .

Condensation Reactions

The compound participates in condensation reactions with alcohols or amines to form esters or amides, respectively .

Metal Complexation

Triazines can form stable metal complexes with transition metals, leveraging the nitrogen atoms as coordinating sites .

Reactivity and Stability

The as-Triazine scaffold exhibits:

-

High stability due to aromaticity and electron-withdrawing substituents (e.g., fluorine), which reduce electrophilic attack on the ring .

-

UV absorption properties, making it suitable for applications as a UV stabilizer.

Comparative Analysis of Reaction Conditions

Structural and Mechanistic Insights

The 2,4-difluorophenyl group enhances lipophilicity and electronic effects, influencing reactivity. For example, electron-withdrawing fluorine atoms stabilize intermediates during substitution reactions .

Limitations and Challenges

Scientific Research Applications

as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- has several scientific research applications:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine: In medicine, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

as-Triazine, 5-(2-furyl)-3-methoxy- (CAS 69466-63-3)

- Structure : Substitutes the 2,4-difluorophenyl group with a 2-furyl moiety.

- Molecular Formula : C₈H₇N₃O₂ (vs. C₁₀H₇F₂N₃O for the target compound).

- Key Differences :

- Applications: Not explicitly stated, but furyl-substituted triazines are often explored in agrochemical or pharmaceutical contexts due to their bioavailability.

as-Triazine, 3-(benzyloxy)-5-phenyl (CID 3058046)

- Structure : Features a benzyloxy group at position 3 and a phenyl group at position 3.

- Molecular Formula : C₁₆H₁₃N₃O (vs. C₁₀H₇F₂N₃O for the target compound).

- Key Differences :

- Applications : Benzyloxy-substituted triazines are often intermediates in drug synthesis or materials science.

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7)

- Structure : A fused thiazolo-triazole system with a 2,4-difluorophenyl group.

- Molecular Formula : C₁₁H₇F₂N₃S.

- The methyl group at position 6 modifies steric and electronic profiles compared to the methoxy group in the target compound .

- Applications : Likely explored as an antifungal or antibacterial agent due to structural similarities to azole drugs.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : The 2,4-difluorophenyl group in the target compound enhances electrophilicity at the triazine ring, facilitating nucleophilic substitution reactions. This contrasts with furyl or phenyl groups, which are less electron-deficient .

- Methoxy vs. Benzyloxy : The methoxy group in the target compound offers moderate electron-donating effects, whereas benzyloxy provides greater steric hindrance and lipophilicity .

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target: 5-(2,4-difluorophenyl)-3-methoxy | C₁₀H₇F₂N₃O | ~235.18 | 2,4-difluorophenyl, methoxy | Antifungal, agrochemicals |

| 5-(2-furyl)-3-methoxy- (CAS 69466-63-3) | C₈H₇N₃O₂ | 177.16 | 2-furyl, methoxy | Pharmaceuticals, intermediates |

| 3-(benzyloxy)-5-phenyl (CID 3058046) | C₁₆H₁₃N₃O | 263.30 | Benzyloxy, phenyl | Drug synthesis, materials |

| Thiazolo-triazole (CAS 1956332-02-7) | C₁₁H₇F₂N₃S | 263.26 | 2,4-difluorophenyl, thiazolo | Antimicrobial agents |

Q & A

Q. What are the optimal synthetic routes for introducing methoxy and 2,4-difluorophenyl groups onto an as-triazine core?

- Methodological Answer : The synthesis involves sequential nucleophilic aromatic substitution (SNAr) on trichlorotriazine. Key steps include:

Step 1 : Reacting 2,4,6-trichlorotriazine with 4-methoxyphenol at -35°C for 7 h using DIPEA as a base to introduce the methoxy group .

Step 2 : Substitution with 2,4-difluorophenol at 40°C for 47 h under similar basic conditions.

Step 3 : Final substitution with a third nucleophile (if applicable) at 40°C for 23.5 h .

Purification is achieved via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient).

Table 1 : Reaction Conditions for Triazine Substitution

| Step | Reagent | Base (Equiv.) | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Methoxyphenol | DIPEA (1.1) | -35°C | 7 h | 90% |

| 2 | 2,4-Difluorophenol | DIPEA (1.6) | 40°C | 47 h | 85% |

Q. Which spectroscopic techniques reliably confirm the structure of 5-(2,4-difluorophenyl)-3-methoxy-as-triazine?

- Methodological Answer :

- ¹H NMR : The methoxy group appears as a singlet at δ 3.76 ppm. Aromatic protons from the 2,4-difluorophenyl group show splitting patterns consistent with ortho- and para-fluorine coupling (δ 6.8–7.5 ppm) .

- ¹³C NMR : Key signals include C-O (methoxy, ~55 ppm) and triazine ring carbons (150–160 ppm).

- MS (ESI+) : Molecular ion peak at m/z corresponding to the molecular formula.

Advanced Research Questions

Q. How can regioselectivity challenges in asymmetrical triazine substitution be mitigated?

- Methodological Answer : Regioselectivity is controlled by:

- Temperature : Lower temperatures (-35°C) favor substitution at the most reactive chlorine position first .

- Steric and electronic effects : Electron-withdrawing groups (e.g., fluorine) direct subsequent substitutions. Computational modeling (DFT) can predict reactive sites .

- Sequential addition : Introduce bulky groups last to minimize steric hindrance.

Q. What mechanistic insights explain the reactivity of 2,4-difluorophenyl-substituted triazines in cross-coupling reactions?

- Methodological Answer : The 2,4-difluorophenyl group enhances the electron-deficient nature of the triazine core, facilitating SNAr or Suzuki-Miyaura couplings. Key factors:

- Electronic effects : Fluorine atoms increase the electrophilicity of the triazine ring.

- Steric profile : The meta-fluorine arrangement minimizes steric clashes during catalysis.

Example: Pd-catalyzed coupling with boronic acids requires careful optimization of ligands (e.g., SPhos) and bases (K₂CO₃) .

Q. How can contradictory data from computational models and experimental results be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, counterion interactions, or incomplete basis sets in DFT calculations. Strategies include:

- Solvent correction : Use COSMO-RS to model solvent interactions.

- Experimental validation : Compare predicted vs. observed NMR chemical shifts (e.g., methoxy group δ 3.76 vs. DFT-predicted δ 3.82) .

- Dynamic kinetic studies : Monitor reaction intermediates via in-situ IR or LC-MS.

Data-Driven Insights

Table 2 : Impact of Substituents on Triazine Reactivity

Key Reference : For synthesis protocols, refer to stepwise SNAr methods in Monatshefte für Chemie , and for electronic effects, consult pesticide chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.